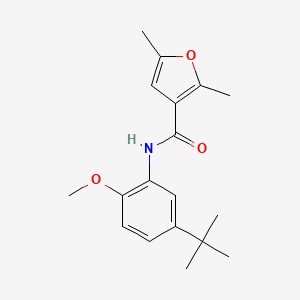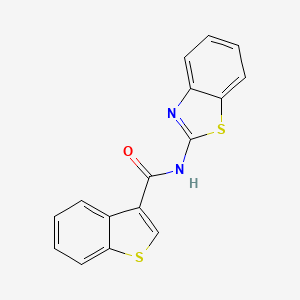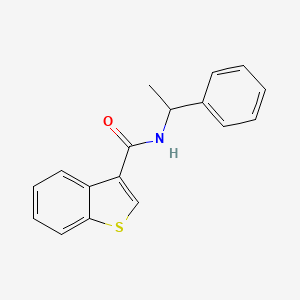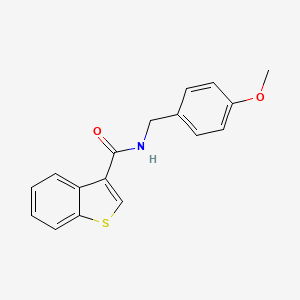
N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide
Descripción general
Descripción
N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a potent and selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mecanismo De Acción
N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide works by inhibiting the PDE4D enzyme, which is involved in the breakdown of cAMP in the brain. By blocking PDE4D, N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide increases the levels of cAMP, which in turn activates signaling pathways that are important for cognitive function and memory.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide has been shown to have a number of biochemical and physiological effects in the brain. These include increasing the levels of cAMP, activating the protein kinase A (PKA) signaling pathway, and increasing the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide is its high selectivity for the PDE4D enzyme, which reduces the risk of off-target effects. However, one limitation of N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide is its poor solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the development of N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide and related compounds. These include:
1. Further optimization of the chemical structure of N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide to improve its pharmacokinetic properties and solubility.
2. Evaluation of the efficacy of N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide in clinical trials for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
3. Investigation of the potential of N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide as a cognitive enhancer in healthy individuals.
4. Development of new PDE4D inhibitors with improved selectivity and potency.
5. Investigation of the role of cAMP signaling and PDE4D inhibition in other neurological disorders, such as Parkinson's disease and Huntington's disease.
In conclusion, N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide is a promising new drug candidate for the treatment of cognitive disorders, with a unique mechanism of action and a high degree of selectivity for the PDE4D enzyme. Further research is needed to fully understand the potential of N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide and related compounds in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide has been extensively studied in preclinical models of cognitive dysfunction, including animal models of Alzheimer's disease and schizophrenia. In these studies, N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethyl-3-furamide has been shown to improve cognitive function and memory performance, as well as reduce symptoms of psychosis.
Propiedades
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-11-9-14(12(2)22-11)17(20)19-15-10-13(18(3,4)5)7-8-16(15)21-6/h7-10H,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZSJNUQKCQIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxybutanamide](/img/structure/B4278376.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-fluorobenzamide](/img/structure/B4278386.png)
![2-(4-tert-butylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4278393.png)

![dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4278406.png)
![ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278412.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4278424.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide](/img/structure/B4278433.png)
![butyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278438.png)
![ethyl 4-(2-furyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278441.png)


![ethyl 5-isopropyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278468.png)